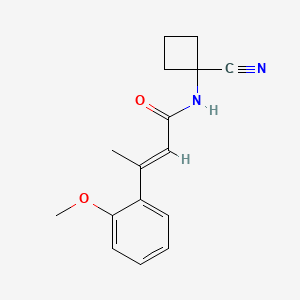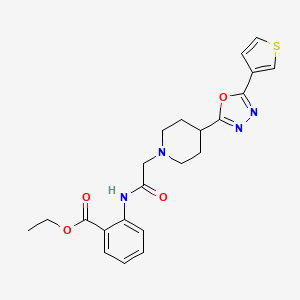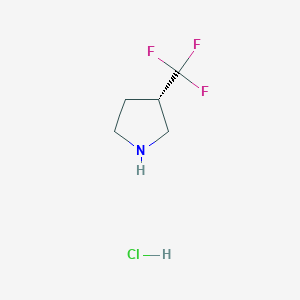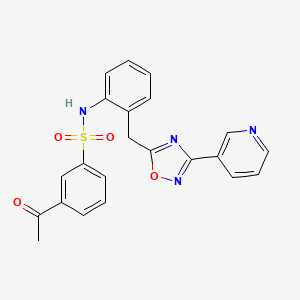
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various autoimmune disorders and cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is a selective and reversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in the activation of B cells and other immune cells. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of various immune responses. Inhibition of BTK by (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide leads to the suppression of these immune responses, which can be beneficial in the treatment of autoimmune disorders and cancers.
Biochemical and Physiological Effects:
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been shown to suppress the activation of B cells and other immune cells, leading to the suppression of immune responses. In addition, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has also been shown to have anti-tumor activity in preclinical models of various cancers.
实验室实验的优点和局限性
The main advantage of using (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in lab experiments is its selective and reversible inhibition of BTK. This allows for the specific targeting of B cells and other immune cells, which can be beneficial in the treatment of autoimmune disorders and cancers. However, the main limitation of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is its low solubility, which can make it difficult to administer in vivo. In addition, the efficacy of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in clinical trials is still being evaluated, and its long-term safety profile is not fully understood.
未来方向
There are several future directions for the research and development of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide. First, further preclinical studies are needed to fully understand the mechanism of action of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide and its potential therapeutic applications. Second, clinical trials are needed to evaluate the efficacy and safety of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in patients with autoimmune disorders and cancers. Third, the development of more potent and soluble BTK inhibitors is needed to improve the efficacy and pharmacokinetic properties of this class of compounds. Finally, the development of combination therapies that target multiple signaling pathways in immune cells and cancer cells may improve the overall efficacy of BTK inhibitors such as (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide.
Conclusion:
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is a promising small molecule inhibitor that has shown potential as a treatment for autoimmune disorders and cancers. Its selective and reversible inhibition of BTK makes it a valuable tool for studying the role of B cells and other immune cells in disease pathogenesis. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide.
合成方法
The synthesis of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide involves the reaction of 1-cyanocyclobutanecarboxylic acid with 2-methoxyphenylacetic acid to form the corresponding acid chloride. This intermediate is then reacted with (E)-3-(dimethylamino)-1-propenylamine to yield (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide. The overall yield of this process is around 25%.
科学研究应用
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been extensively studied in preclinical models of autoimmune disorders and cancers. In vitro studies have shown that (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. This inhibition leads to the suppression of immune responses, which can be beneficial in the treatment of autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.
In addition, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has also been shown to have anti-tumor activity in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors. The mechanism of this anti-tumor activity is not fully understood, but it is believed to involve the inhibition of BTK and other signaling pathways that are important for cancer cell survival and proliferation.
属性
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(13-6-3-4-7-14(13)20-2)10-15(19)18-16(11-17)8-5-9-16/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,19)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMIXAFDRLHZLD-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCC1)C#N)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1(CCC1)C#N)/C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)






![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379286.png)

